molecular formula C5H10N2S2 B3032604 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane CAS No. 281-20-9

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane

Cat. No.: B3032604
CAS No.: 281-20-9
M. Wt: 162.3 g/mol
InChI Key: QONNIIYEKXIRRL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane typically involves the reaction of piperidones with formalin and primary amines under Mannich condensation conditions . This method allows for the formation of the bicyclic structure with the incorporation of sulfur atoms at the 3 and 7 positions.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide this compound in bulk quantities, catering to various industrial needs .

Chemical Reactions Analysis

Types of Reactions

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane can be compared with other similar compounds in the bicyclo[3.3.1]nonane family, such as:

The presence of sulfur atoms in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,7-dithia-1,5-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S2/c1-6-2-8-4-7(1)5-9-3-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONNIIYEKXIRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CSCN1CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365404
Record name 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281-20-9
Record name 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane
Reactant of Route 2
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane
Reactant of Route 3
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane
Reactant of Route 4
Reactant of Route 4
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane
Reactant of Route 5
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane
Reactant of Route 6
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane

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